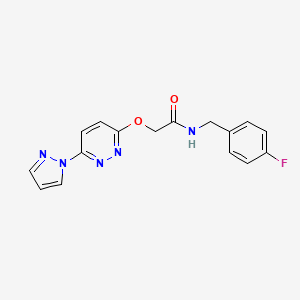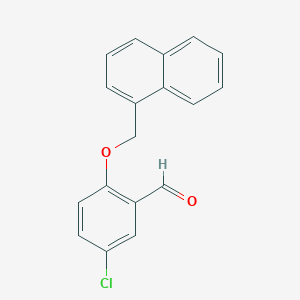
Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a complex organic compound that falls within the category of heterocyclic compounds. It possesses unique structural features that have made it a subject of interest in various scientific fields. This compound's aromatic properties, coupled with its functional groups, contribute to its reactivity and application potential in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate typically involves multi-step organic synthesis pathways. The starting materials often include 4-methoxybenzyl alcohol, ethyl cyanoacetate, and thiol derivatives, which undergo a series of reactions such as alkylation, condensation, and cyclization.
Alkylation: : The process begins with the alkylation of 4-methoxybenzyl alcohol with an alkylating agent, like benzyl bromide, in the presence of a base such as potassium carbonate.
Condensation: : The resulting product is then subjected to a condensation reaction with ethyl cyanoacetate under basic conditions, forming an intermediate product.
Cyclization: : Cyclization is achieved by treating the intermediate with thiol derivatives under controlled temperature conditions, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes, with an emphasis on optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, automation for reaction monitoring, and stringent quality control measures to ensure consistency across batches.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate undergoes a variety of chemical reactions, such as:
Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reductive conditions can be used to modify the cyano or ketone functional groups.
Substitution: : Nucleophilic substitution reactions, particularly at the benzyloxy group, using strong nucleophiles like hydroxides or alkoxides.
Common Reagents and Conditions
Oxidation: : Often carried out using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Conditions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like sodium ethoxide or potassium tert-butoxide are frequently employed under basic conditions.
Major Products
Applications De Recherche Scientifique
Chemistry
Utilized as a building block for the synthesis of more complex organic molecules.
Acts as a precursor in the formation of heterocyclic compounds used in materials science.
Biology
Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Potential use in the development of bioactive molecules with pharmacological properties.
Medicine
Explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Studied for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Employed in the manufacture of specialty chemicals and advanced materials.
Utilized in the development of agrochemicals and environmental remediation agents.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate exerts its effects involves multiple molecular targets and pathways:
Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, affecting metabolic pathways.
Receptor Binding: : Potential interactions with cellular receptors that modulate physiological responses.
Signal Transduction: : Alters signaling pathways that regulate cellular functions such as growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Ethyl 2-(4-(benzyloxy)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylthio)acetate
Methyl 2-((4-(benzyloxy)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
Ethyl 2-((4-(3-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
Unique Characteristics
Functional Groups: : The presence of both cyano and thioether groups imparts unique reactivity.
Biological Activity: : Exhibits distinct biological activities compared to other similar compounds, potentially leading to novel therapeutic applications.
Structural Features: : The combination of benzyloxy and methoxy substituents in its structure provides unique electronic properties.
This overview provides a comprehensive look at Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate, highlighting its synthesis, reactions, applications, and distinguishing features
Propriétés
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-30-23(28)15-32-24-19(13-25)18(12-22(27)26-24)17-9-10-20(29-2)21(11-17)31-14-16-7-5-4-6-8-16/h4-11,18H,3,12,14-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSHHSQRJEXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)
![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)
![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)
![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)


![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)
